molecular formula C14H20N2O B2709498 2-(4-aminophenyl)-N-cyclohexylacetamide CAS No. 926267-31-4

2-(4-aminophenyl)-N-cyclohexylacetamide

Cat. No. B2709498
CAS RN: 926267-31-4
M. Wt: 232.327
InChI Key: QAYVSVAQUPRBJA-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-N-cyclohexylacetamide, otherwise known as 4-Aminocyclohexanecarboxamide (ACH), is an organic compound that is widely used in both scientific research and industrial applications. ACH is a highly versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying the effects of drugs on the body.

Scientific Research Applications

Stereolithographic 3D Printing for Drug Delivery

Stereolithography (SLA), a 3D printing technology, has been explored for fabricating drug-loaded tablets with modified-release characteristics, indicating a potential application for creating customized dosage forms of medications, including those containing compounds like "2-(4-aminophenyl)-N-cyclohexylacetamide" (Wang et al., 2016).

Bioactive N-Acylphenolamine Formation

Research has shown that acetaminophen, following deacetylation to its primary amine, can conjugate with arachidonic acid to form bioactive compounds such as N-arachidonoylphenolamine (AM404), suggesting a novel pathway for the metabolism of pharmaceuticals and highlighting the importance of studying various acetamide derivatives (Högestätt et al., 2005).

Synthesis of Bioactive Compounds

The synthesis of carbocyclic and heterocyclic β-aminocarboxylic acids, which have garnered interest due to their presence in natural products and antibiotics, presents a methodological approach to developing pharmacologically interesting compounds. This could potentially include derivatives of "this compound" for antifungal, antibacterial, or analgesic applications (Kiss & Fülöp, 2014).

Chemoselective Acetylation for Antimalarial Drugs

The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, showcases the potential of specific acetamide derivatives in drug synthesis and the importance of selective chemical modifications (Magadum & Yadav, 2018).

Ugi Reaction for Heterocyclic Compounds

The Ugi four-component condensation method facilitates the synthesis of a wide range of heterocyclic compounds, including those with acetamide groups. This method highlights the versatility of acetamide derivatives in synthesizing complex molecules for pharmaceutical applications (Marcaccini & Torroba, 2007).

properties

IUPAC Name

2-(4-aminophenyl)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYVSVAQUPRBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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